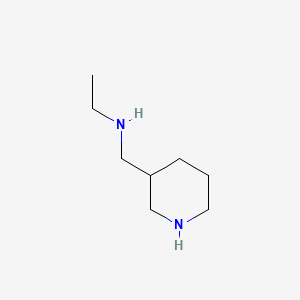

N-(Piperidin-3-ylmethyl)ethanamine

Descripción general

Descripción

N-(Piperidin-3-ylmethyl)ethanamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-piperidin-3-ylmethyl-amine typically involves the reaction of piperidine with ethyl halides under basic conditions. One common method is the alkylation of piperidine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ethyl-piperidin-3-ylmethyl-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(Piperidin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.

Substitution: N-bromosuccinimide, N-chlorosuccinimide; reactions are conducted in the presence of a catalyst or under UV light.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Introduction of halogen atoms or other functional groups into the piperidine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(Piperidin-3-ylmethyl)ethanamine serves as a vital building block in the synthesis of various pharmaceutical agents. Its ability to modulate biological activity makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Cancer Research

Recent studies have highlighted the compound's role in cancer treatment. For instance, derivatives of this compound have been investigated as inhibitors of histone demethylases, such as KDM2b, which are implicated in cancer progression. The administration of these compounds has shown promise in enhancing the efficacy of existing cancer therapies and reducing resistance to treatment .

| Application | Description |

|---|---|

| Histone Demethylase Inhibition | Potential use in cancer therapy by targeting KDM2b activity. |

| Combination Therapy | Enhances the effectiveness of conventional cancer treatments. |

Neuropharmacology

The piperidine moiety in this compound is known for its neuroactive properties. Research indicates that compounds containing this structure can influence neurotransmitter systems, making them potential candidates for treating neurological disorders.

Psychotropic Effects

Studies have suggested that modifications to the piperidine structure can lead to compounds with antidepressant or anxiolytic effects. These findings open avenues for exploring this compound derivatives in psychopharmacology.

| Neuropharmacological Application | Potential Effects |

|---|---|

| Antidepressant Development | Modulation of serotonin pathways. |

| Anxiolytic Properties | Influence on GABAergic transmission. |

Materials Science

Beyond medicinal applications, this compound is utilized in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound can act as a curing agent or cross-linker in epoxy resins and other polymer systems, enhancing mechanical properties and thermal stability.

| Material Application | Role of this compound |

|---|---|

| Epoxy Resins | Acts as a curing agent to improve performance characteristics. |

| Coatings | Enhances adhesion and durability of protective coatings. |

Case Studies

Several case studies have documented the applications of this compound across different fields:

Case Study: Cancer Treatment

A study published highlighted the effectiveness of a derivative of this compound in combination with standard chemotherapy agents, demonstrating a significant reduction in tumor size in preclinical models .

Case Study: Neurological Applications

Research on a related compound indicated that it could effectively reduce anxiety-like behaviors in animal models, suggesting potential therapeutic uses for anxiety disorders .

Mecanismo De Acción

The mechanism of action of ethyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions.

Comparación Con Compuestos Similares

N-(Piperidin-3-ylmethyl)ethanamine can be compared with other piperidine derivatives, such as:

Methyl-piperidin-3-ylmethyl-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and biological activities.

Propyl-piperidin-3-ylmethyl-amine: Contains a propyl group, which affects its solubility and reactivity compared to ethyl-piperidin-3-ylmethyl-amine.

Butyl-piperidin-3-ylmethyl-amine: The presence of a butyl group results in further changes in the compound’s physical and chemical characteristics.

Actividad Biológica

N-(Piperidin-3-ylmethyl)ethanamine, a compound featuring a piperidine ring, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring linked to an ethanamine moiety. This structural configuration allows it to interact with various biological targets, influencing its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not extensively documented |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may act as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of neurotransmitters like acetylcholine. By inhibiting these enzymes, the compound can increase neurotransmitter levels in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects.

Biological Activities

-

Neurotransmitter Modulation

- This compound has been shown to influence the neuropeptide S (NPS) system, which is linked to various central nervous system (CNS) disorders including anxiety and panic disorders. In vivo studies demonstrated that compounds derived from this structure can significantly reduce NPS-induced hyperlocomotion in animal models, indicating potential anxiolytic properties .

-

Anticancer Potential

- Research indicates that derivatives of piperidine compounds exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, piperidine derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Activity

Study 1: Neuroprotective Effects

A study evaluated the effects of this compound on cognitive function in a rodent model of Alzheimer’s disease. Results indicated that administration of the compound improved memory retention and reduced markers of neurodegeneration compared to control groups .

Study 2: Anticancer Activity

In a series of experiments assessing the anticancer efficacy of piperidine derivatives, this compound showed significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Propiedades

IUPAC Name |

N-(piperidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-6-8-4-3-5-10-7-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINGQYMIHSFHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693576 | |

| Record name | N-[(Piperidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225472-22-9 | |

| Record name | N-[(Piperidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.